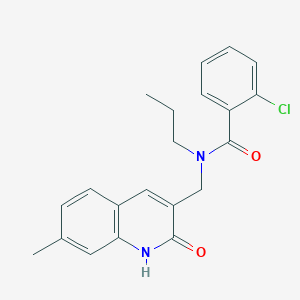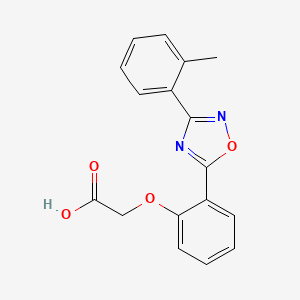
2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid, also known as TOPOA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. TOPOA belongs to the class of oxadiazole derivatives, which have been reported to exhibit a wide range of biological activities.
作用机制
The mechanism of action of 2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid is not fully understood. However, several studies have suggested that it acts by inhibiting tubulin polymerization, which is essential for cell division and proliferation. This compound has also been reported to induce cell cycle arrest and increase the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the biochemical and physiological processes in cancer cells. It has been reported to alter the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis. This compound has also been shown to inhibit the activity of several enzymes involved in the metabolism of cancer cells, including lactate dehydrogenase and hexokinase.
实验室实验的优点和局限性
2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid has several advantages as a research tool. It is relatively easy to synthesize and has shown promising results in preclinical studies. However, there are also some limitations to its use. This compound is a highly toxic compound and requires careful handling. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on 2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid. One area of interest is the development of more potent and selective derivatives of this compound that can be used as anticancer agents. Another area of research is the investigation of the mechanism of action of this compound and its interaction with tubulin. Additionally, the potential use of this compound in combination with other anticancer agents is an area of interest. Finally, the development of a targeted drug delivery system for this compound could improve its efficacy and reduce its toxicity.
In conclusion, this compound is a promising compound that has shown significant potential as an anticancer agent. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
合成方法
2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid can be synthesized through a multistep process involving the reaction of 2-(2-hydroxyphenoxy)acetic acid with o-tolyl hydrazine and acetic anhydride. The reaction mixture is then treated with phosphorus oxychloride to obtain the desired product. The purity of the product can be confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
科学研究应用
2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid has been extensively studied for its potential as an anticancer agent. It has been reported to exhibit potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been shown to induce apoptosis, inhibit cell migration and invasion, and disrupt microtubule formation in cancer cells.
属性
IUPAC Name |
2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-11-6-2-3-7-12(11)16-18-17(23-19-16)13-8-4-5-9-14(13)22-10-15(20)21/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTTYTQYZQSWJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

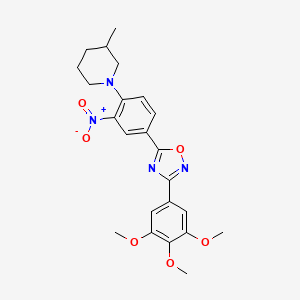
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7696518.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7696522.png)
![2-[4-(butylsulfamoyl)-2-chlorophenoxy]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7696524.png)
![N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7696531.png)
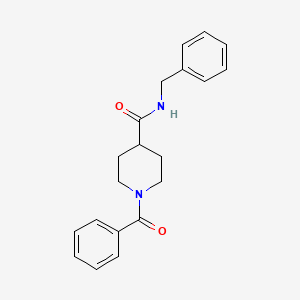
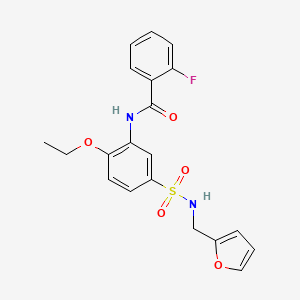

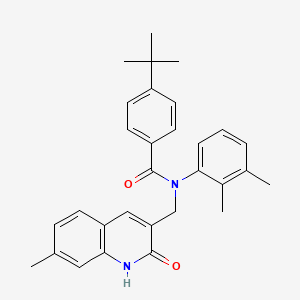
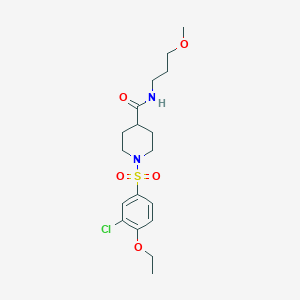
![N-(3-nitrophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7696567.png)

